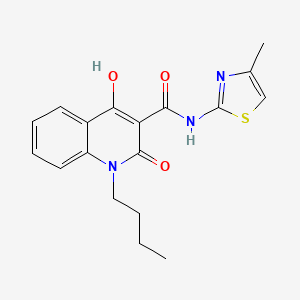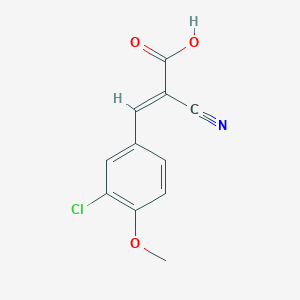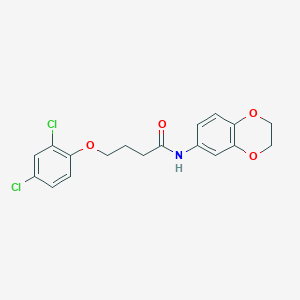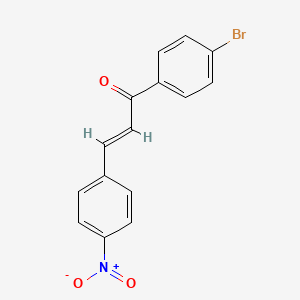
(2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 4-bromobenzaldehyde and 4-nitroacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of more efficient catalysts and solvents can also be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system.
Reduction: Reduction can occur at the nitro group, converting it to an amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of both bromine and nitro groups can enhance the biological activity of the resulting molecules.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets.
相似化合物的比较
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
(2E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a nitro group.
(2E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of both bromine and nitro groups in (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one imparts unique reactivity and potential biological activity. The combination of these functional groups can lead to distinct chemical behavior and interactions compared to similar compounds.
属性
分子式 |
C15H10BrNO3 |
|---|---|
分子量 |
332.15 g/mol |
IUPAC 名称 |
(E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10BrNO3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H/b10-3+ |
InChI 键 |
UQHGUBKOMONITI-XCVCLJGOSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


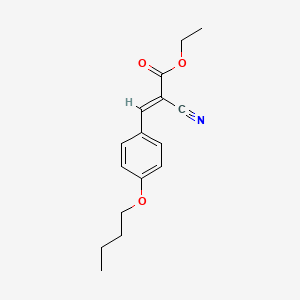
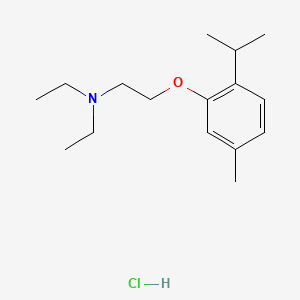

![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
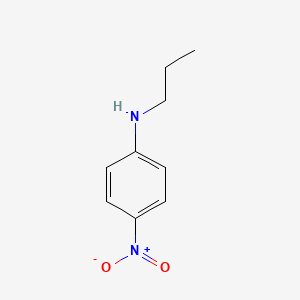
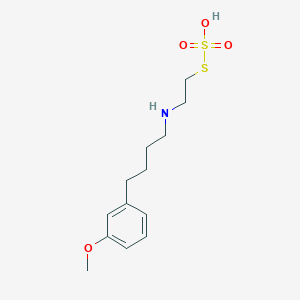
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)

